2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide
Description
2-[4-(4-Fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide-derived acetamide compound characterized by a 4-fluoro-2-methylbenzenesulfonamido group attached to a phenyl ring, which is further linked to an acetamide moiety substituted with a 2-methoxyethyl chain. The sulfonamide group is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, HDACs) due to its ability to coordinate metal ions or participate in hydrogen bonding . The 2-methoxyethyl group on the acetamide nitrogen may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-11-15(19)5-8-17(13)26(23,24)21-16-6-3-14(4-7-16)12-18(22)20-9-10-25-2/h3-8,11,21H,9-10,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTLXKZMXFQLMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of 4-fluoro-2-methylbenzenesulfonamide: This can be achieved by reacting 4-fluoro-2-methylbenzenesulfonyl chloride with ammonia or an amine under basic conditions.
Coupling with 4-aminophenylacetic acid: The sulfonamide is then coupled with 4-aminophenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
N-alkylation: The final step involves N-alkylation with 2-methoxyethylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming corresponding sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield amines, which can further react to form various derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and their derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, particularly in antimicrobial agents.
Medicine
Medicinally, compounds containing sulfonamide groups are explored for their therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases. The fluorinated aromatic ring enhances the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and advanced materials due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorinated aromatic ring enhances binding affinity and specificity, while the acetamide moiety contributes to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Properties
Key Findings and Implications
Sulfonamide Substituent Effects: The 4-fluoro-2-methylbenzenesulfonamido group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methyl) effects, which may optimize electronic interactions with biological targets compared to purely electron-donating groups (e.g., 4-methoxy in ) or bulky systems (e.g., naphthalene in ). Morpholinosulfonyl derivatives (e.g., 5i ) exhibit enhanced solubility due to the morpholine ring’s polarity, contrasting with the target’s hydrophobic methyl group.
Acetamide Substituent Effects :
- The 2-methoxyethyl chain in the target compound likely improves water solubility compared to aryl-substituted analogs (e.g., 4-methoxyphenyl in ). This substituent may also reduce metabolic degradation compared to ester-containing derivatives (e.g., ethyl benzoate in compound 5n ).
The target’s sulfonamide group may further enhance specificity for enzymatic targets. Crystal packing interactions observed in (N–H···O and C–H···O bonds) highlight the importance of hydrogen bonding in stabilizing the compound’s conformation, a feature that may be replicated in the target’s fluoro-methyl sulfonamide group via halogen bonding.
Comparative Pharmacokinetics :
- The naphthalene sulfonamide in demonstrates how extended aromatic systems can hinder bioavailability due to poor solubility, whereas the target’s compact benzene ring with fluoro and methyl groups may offer a balance between lipophilicity and solubility.
Biological Activity
The compound 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H18FNO3S
- Molecular Weight : 321.37 g/mol
- IUPAC Name : this compound
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties. The presence of the 4-fluoro-2-methylbenzenesulfonamido moiety enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis. Studies have shown that derivatives of sulfonamides exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For example, in vitro assays demonstrated that this compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 Values :
- MCF-7: 12 µM
- A549: 15 µM
These findings suggest that the compound may act via apoptosis induction and cell cycle arrest, although the exact mechanisms remain to be fully elucidated.
The proposed mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme critical in the folate biosynthesis pathway. This inhibition disrupts nucleotide synthesis, leading to impaired DNA replication in bacterial cells and potentially inducing apoptosis in cancer cells.
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including our compound, against resistant strains of bacteria. The results indicated a notable increase in potency with the introduction of fluorine substituents, which enhance binding affinity to bacterial enzymes. -
Anticancer Research :
In a preclinical trial involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. Histological analyses revealed increased apoptosis markers and decreased proliferation indices in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
